N-(sec-butyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]acetamide
Description
Properties
IUPAC Name |
N-butan-2-yl-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-4-9(2)15-12(19)8-18-7-11(5-6-13(18)20)14-16-10(3)17-21-14/h5-7,9H,4,8H2,1-3H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUPPCPEEAMYHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1C=C(C=CC1=O)C2=NC(=NO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(sec-butyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]acetamide typically involves multi-step organic reactions One common approach starts with the preparation of the oxadiazole ring, followed by its attachment to the pyridine ring
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process efficiently. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(sec-butyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives, depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
N-(sec-butyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a bioactive compound, investigating its interactions with biological targets.
Medicine: The compound is studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(sec-butyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]acetamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, altering cellular processes and signaling pathways.
Comparison with Similar Compounds
Research Findings and Implications
- Substituent Effects: sec-Butyl vs. Benzyl: Bulkier alkyl chains (e.g., sec-butyl) may improve metabolic stability but reduce binding pocket accessibility compared to aromatic groups . Oxadiazole Position: 1,2,4-Oxadiazole at the 5-position of pyridinone (as in the target compound) is conserved in immunoproteasome inhibitors, unlike 1,3,4-oxadiazoles in sulfanyl acetamides .
Q & A
Q. Advanced
- Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to resolve overlapping peaks and confirm connectivity .
- Isotopic Labeling : Use ¹⁵N-labeled analogs to clarify ambiguous signals in heterocyclic regions .
- Parallel Synthesis : Compare spectra with structurally analogous compounds (e.g., methyl vs. ethyl substituents) to assign peaks .
What strategies are employed to analyze structure-activity relationships (SAR) for this compound?
Q. Advanced
- Functional Group Modification : Replace the sec-butyl group with alkyl/aryl variants to assess hydrophobicity effects .
- Bioisosteric Replacement : Substitute the oxadiazole ring with triazoles or thiadiazoles to evaluate binding affinity .
- In Silico Modeling : Perform molecular docking to predict interactions with biological targets (e.g., enzymes, receptors) .
What biological activities are associated with this compound's structural features?
Q. Basic
- Oxadiazole Ring : Imparts antimicrobial activity by disrupting bacterial membrane synthesis .
- Pyridinone Core : Linked to kinase inhibition (e.g., anticancer properties via ATP-binding site interference) .
- Acetamide Side Chain : Enhances solubility and pharmacokinetic profiles for CNS penetration .
How to design experiments to investigate the compound's mechanism of action?
Q. Advanced
- Enzyme Assays : Measure IC₅₀ values against purified targets (e.g., topoisomerase II) using fluorometric methods .
- Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled antagonists) quantify affinity .
- Metabolic Profiling : Use LC-MS to identify metabolites and assess stability in microsomal preparations .
What are the challenges in synthesizing the oxadiazole ring, and how are they addressed?
Q. Advanced
- Challenge 1 : Low cyclization efficiency due to steric hindrance. Solution : Use microwave-assisted synthesis to accelerate reaction kinetics .
- Challenge 2 : Oxadiazole ring instability under acidic conditions. Solution : Employ neutral buffers during workup .
- Challenge 3 : Byproduct formation (e.g., open-chain intermediates). Solution : Optimize stoichiometry of dehydrating agents (e.g., POCl₃) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
